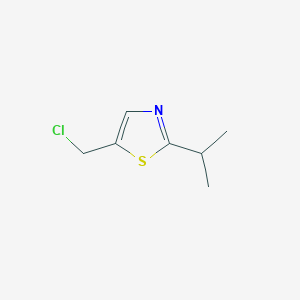

5-(Chloromethyl)-2-isopropylthiazole

Description

Overview of Thiazole (B1198619) Heterocyclic Systems in Organic Synthesis

Thiazole is an aromatic, five-membered heterocyclic compound containing one sulfur and one nitrogen atom. researchgate.netchemhelpasap.com This ring system is a fundamental structural motif in a vast number of biologically active compounds and natural products. The aromaticity of the thiazole ring, arising from the delocalization of pi electrons, confers significant stability to the structure. mdpi.com

Thiazoles are considered privileged scaffolds in medicinal chemistry and are integral components of numerous pharmaceutical agents. mdpi.com The thiazole nucleus is present in drugs with a wide array of activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. mdpi.com A classic example is Vitamin B1 (Thiamine), which features a thiazole ring and is crucial for metabolism. chemhelpasap.com In organic synthesis, the thiazole ring serves as a versatile building block, with its different positions amenable to various chemical transformations. researchgate.net One of the most renowned methods for constructing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netsynarchive.comyoutube.com

Importance of Halomethylthiazoles as Key Synthetic Intermediates and Building Blocks

Halomethylthiazoles are a subclass of thiazole derivatives characterized by a halomethyl group (-CH₂X, where X is a halogen) attached to the thiazole ring. This functional group is of particular importance because it provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various other functional groups. The carbon-halogen bond in the chloromethyl group is susceptible to cleavage, making these compounds excellent electrophiles.

The versatility of halomethylthiazoles is well-documented with compounds like 2-chloro-5-chloromethylthiazole (B146395), a key intermediate in the synthesis of neonicotinoid insecticides, such as Clothianidin and Thiamethoxam. semanticscholar.orgorganic-chemistry.org The chloromethyl group at the 5-position is readily displaced by nucleophiles, enabling the elongation of side chains and the construction of more complex molecular architectures. semanticscholar.orggoogleapis.com This reactivity makes halomethylthiazoles indispensable building blocks for creating libraries of compounds for agrochemical and pharmaceutical research. semanticscholar.org For instance, the aliphatic chlorine in 2-chloro-5-chloromethylthiazole can be displaced by a formate (B1220265) anion, which can then be hydrolyzed to yield 5-hydroxymethylthiazole, an intermediate for pharmaceutical drugs. semanticscholar.org

Scope and Research Focus on 5-(Chloromethyl)-2-isopropylthiazole

The specific compound, this compound, is a disubstituted thiazole derivative. The isopropyl group at the 2-position and the reactive chloromethyl group at the 5-position define its chemical character. While its close analogues have been extensively studied, this compound itself is a less-documented compound in scientific literature.

The research focus on this molecule lies in its potential as a bespoke synthetic intermediate. The presence of the isopropyl group can influence the molecule's lipophilicity and steric profile, which could be advantageous in the design of new bioactive molecules. The primary point of synthetic utility is the chloromethyl group, which is expected to exhibit reactivity similar to that of other halomethylthiazoles. This allows it to serve as a precursor for a variety of derivatives through nucleophilic substitution, making it a valuable tool for chemists aiming to synthesize novel compounds with potentially unique biological or material properties.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 40516-57-2 sigmaaldrich.commyskinrecipes.com |

| Molecular Formula | C₇H₁₀ClNS sigmaaldrich.com |

| Molecular Weight | 175.68 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | YGTDRZIMYRYHHD-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | CC(C)C1=NC(=CS1)CCl sigmaaldrich.com |

Representative Reactions of Halomethylthiazoles

As a member of the halomethylthiazole family, this compound is anticipated to undergo reactions typical for this class of compounds. The table below outlines representative transformations, using the well-studied 2-chloro-5-chloromethylthiazole as an example to illustrate the synthetic potential.

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Nucleophilic Substitution (Amination) | Liquid ammonia (B1221849) or hexamethylenetetramine | 5-(Aminomethyl)thiazole | Introduction of a primary amine for further functionalization. googleapis.com |

| Nucleophilic Substitution (Hydroxylation) | 1. Sodium formate, heat2. NaOH (hydrolysis) | 5-(Hydroxymethyl)thiazole | Conversion to a primary alcohol, a versatile synthetic handle. semanticscholar.org |

| Nucleophilic Substitution (Cyanation) | Sodium or potassium cyanide | 5-(Cyanomethyl)thiazole | Carbon chain extension and precursor to carboxylic acids, amines, etc. |

| Ether Formation (Williamson Synthesis) | Sodium alkoxide (NaOR) | 5-(Alkoxymethyl)thiazole | Formation of ether linkages. |

| Thioether Formation | Sodium thiolate (NaSR) | 5-(Aryl/alkylthiomethyl)thiazole | Introduction of sulfur-containing moieties. |

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERNLYZMPXHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 2 Isopropylthiazole

Established Conventional Synthetic Routes

Conventional synthesis of chloromethylthiazole derivatives often involves precursors like allyl isothiocyanate or multi-step processes that build the heterocyclic ring from acyclic components.

Synthesis from Allyl Isothiocyanate and Halogenating Agents

The reaction of allyl isothiocyanate with halogenating agents is a prominent industrial method, primarily for the synthesis of 2-chloro-5-chloromethylthiazole (B146395), a key intermediate for various agricultural chemicals. epo.orgsemanticscholar.org While this route directly yields a 2-chloro substituent rather than a 2-isopropyl group, its principles illustrate a major pathway for constructing the 5-(chloromethyl)thiazole (B1295649) core. The process involves the chlorination of the allyl precursor, which induces a cyclization to form the thiazole (B1198619) ring. semanticscholar.org

Reaction with Chlorine and Chlorine-Liberating Compounds (e.g., Sulfuryl Chloride, PCl₅, POCl₃)

In this synthetic approach, a chlorinating agent is reacted with an allyl isothiocyanate derivative. epo.org Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for this transformation. google.com The reaction is typically carried out in a solvent inert to the reaction conditions, such as dichloromethane (B109758) or chloroform. google.com The process involves the addition of chlorine to the allyl group's double bond, which forms a sulfenyl chloride derivative. This intermediate then undergoes cyclization to yield a thiazoline (B8809763) derivative, which subsequently eliminates hydrogen chloride (spontaneously, upon heating, or with a base) to form the aromatic 2-chloro-5-(chloromethyl)thiazole ring. google.com Reaction temperatures are carefully controlled, often starting at low temperatures (e.g., 0-10°C) during the addition of the chlorinating agent. google.com

| Reagent/Condition | Purpose | Typical Parameters |

| Allyl Isothiocyanate Derivative | Starting material providing the N-C-S and C5 backbone | N/A |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating and cyclizing agent | Added dropwise |

| Inert Solvent (e.g., Dichloromethane) | Reaction medium | N/A |

| Temperature | Reaction control | 0°C to room temperature or higher google.com |

| Reaction Time | To ensure completion | 0.1 to 48 hours google.com |

Subsequent Oxidation Strategies Utilizing Peroxy Acids or Peroxides

While the primary pathway from allyl isothiocyanate and chlorinating agents leads to the thiazole ring via cyclization and elimination, subsequent oxidation steps are not a standard feature of this specific synthesis for creating the 5-(chloromethyl)thiazole core. The aromatization of the thiazoline intermediate occurs through the elimination of HCl, not oxidation.

Preparative Methods Involving Methanesulfonyl Chloride and Related Reagents

The use of methanesulfonyl chloride (MsCl) in thiazole synthesis is typically for the activation of hydroxyl groups to facilitate substitution reactions. For instance, if a synthetic route produced 2-isopropyl-5-(hydroxymethyl)thiazole, treatment with methanesulfonyl chloride would convert the hydroxymethyl group into a good leaving group (mesylate), which could then be displaced by a chloride ion (e.g., from LiCl) to yield the final 5-(Chloromethyl)-2-isopropylthiazole. However, this specific application is part of a multi-step synthesis rather than a primary ring-forming strategy.

General Thiazole Ring Formation Strategies Applicable to this compound

General methods for thiazole synthesis offer the most direct and versatile approach to producing specifically substituted derivatives like this compound.

Hantzsch Synthesis Variants for Substituted Thiazoles

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a reliable method for constructing the thiazole ring from basic building blocks. researchgate.netmdpi.com The reaction involves the condensation of an α-haloketone with a thioamide. mdpi.com This method is highly adaptable and is the most plausible and direct route for preparing this compound.

To apply the Hantzsch synthesis for the target molecule, the following specific precursors are required:

An α-haloketone: 1,3-Dichloroacetone serves as the ideal three-carbon building block. It provides the carbon atoms for positions 4 and 5 of the thiazole ring and already contains the required chloromethyl group at the future C5 position.

A Thioamide: 2-Methylpropanethioamide (isobutyrothioamide) provides the sulfur atom and the N=C fragment containing the isopropyl group that will form the C2 position of the thiazole ring.

The reaction proceeds by the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization through the dehydration of an intermediate, leading to the formation of the aromatic thiazole ring. This method allows for the direct installation of both the 2-isopropyl group and the 5-chloromethyl group in a single ring-forming step.

| Reactant | Role in Synthesis | Resulting Moiety |

| 1,3-Dichloroacetone | α-Haloketone | Provides C4, C5, and the 5-chloromethyl group |

| 2-Methylpropanethioamide | Thioamide | Provides S, N, C2, and the 2-isopropyl group |

Cyclization Reactions Involving Isothiocyanate Adducts

The synthesis of the thiazole ring frequently involves the cyclization of precursors containing the necessary nitrogen and sulfur atoms. Isothiocyanates are versatile reagents in this context, serving as key building blocks. The reactivity of α-activated isothiocyanates, which can act as formal 1,3-dipoles, allows for their participation in (3+2) cyclization processes to form a variety of heterocyclic structures, including the thiazole core. nih.gov

One relevant pathway involves the use of 2-chloropropenyl isothiocyanate. This intermediate can undergo a chlorination-cyclization reaction to yield the 2-chloro-5-chloromethylthiazole backbone. google.comgoogle.com A specific method involves adding 2-chloropropenyl isothiocyanate, sulfuryl chloride, and acetonitrile (B52724) to a reactor. google.com The subsequent reaction, often facilitated by a catalyst and ultraviolet light, leads to the formation of the desired thiazole ring. google.com This approach highlights how isothiocyanate adducts are pivotal intermediates that, through controlled cyclization and substitution, can be converted into specifically functionalized thiazoles like this compound.

Advanced and Green Synthetic Strategies for Thiazole Systems

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally benign methods for constructing heterocyclic systems like thiazoles. These strategies aim to reduce waste, minimize energy consumption, and simplify experimental procedures. nih.gov

One-Pot Synthesis Protocols

A documented one-pot process for a related compound, 2-chloro-5-chloromethylthiazole, starts with 2,3-dichloropropene and sodium thiocyanate (B1210189) in a toluene (B28343) solvent. google.com This mixture undergoes a sequence of substitution, isomerization, and chlorination-cyclization reactions within the same vessel to produce the final product with high purity. google.com The elimination of intermediate purification steps not only simplifies the operation but also minimizes product loss. google.com Similarly, one-pot, three-component reactions have been developed for synthesizing other complex thiazole derivatives, demonstrating the versatility of this strategy. nih.govmdpi.com

Table 1: Comparison of One-Pot Synthesis Protocols for Thiazole Derivatives

| Starting Materials | Key Reagents | Product Type | Key Advantages |

|---|---|---|---|

| 2,3-Dichloropropene, Sodium Thiocyanate | Sulfuryl Chloride | 2-chloro-5-chloromethylthiazole | High purity (99%), simplified operation, reduced product loss. google.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica Supported Tungstosilisic Acid | Substituted Hantzsch Thiazole Derivatives | Good to excellent yields (79-90%), reusable catalyst. mdpi.com |

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. By directly coupling with the polar molecules in a reaction mixture, microwave energy provides rapid and uniform heating, which can dramatically accelerate reaction rates. beilstein-journals.orgsemanticscholar.org

The application of microwave assistance in the synthesis of thiazoles and related heterocycles has been shown to consistently increase yields and drastically reduce reaction times. beilstein-journals.orgscilit.com For instance, a three-component reaction for synthesizing N-alkylated 2-pyridones saw the reaction time decrease from 180 minutes under conventional heating to just 15 minutes with microwave irradiation, while the yield improved from a 65–77% range to 81–94%. beilstein-journals.org Similar enhancements are observed in the synthesis of fused thiazoles, where multicomponent systems react efficiently under microwave conditions to produce novel bioactive molecules. scilit.comnih.gov

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation, or sonochemistry, provides another non-classical energy source for promoting chemical reactions. The mechanism involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon enhances mass transfer and accelerates reaction rates.

Ultrasound-assisted synthesis has been successfully applied to the formation of thiazole derivatives, often leading to higher yields, greater product purity, and simpler workups compared to conventional methods. tandfonline.comarabjchem.org It is considered an eco-friendly and efficient approach, sometimes allowing reactions to proceed under solvent-free conditions. tandfonline.com For example, the synthesis of novel 1,3-thiazoles and 1,3,4-thiadiazines using ultrasonic irradiation resulted in high yields and required simple workup procedures. tandfonline.com This technique is particularly valued for its ability to facilitate reactions at lower bulk temperatures, consuming less energy and offering a greener alternative. arabjchem.org

Table 2: Comparison of Microwave and Ultrasound-Assisted Thiazole Synthesis

| Technique | Principle | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | Rapid, uniform heating via dielectric interactions. | Minutes. beilstein-journals.org | Increased yields, reduced side products, significant time reduction. beilstein-journals.orgscilit.com |

| Ultrasound-Mediated | Acoustic cavitation creating localized high-energy zones. | 30-90 minutes. nih.gov | High yields, greater purity, lower cost, simple workups, can be solvent-free. tandfonline.comarabjchem.org |

Catalytic Approaches in Thiazole Synthesis

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with greater efficiency and selectivity under milder conditions. In thiazole synthesis, both homogeneous and heterogeneous catalysts play a crucial role.

Heterogeneous catalysts are particularly favored from a green chemistry perspective due to their ease of separation from the reaction mixture and potential for recyclability. For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com Another approach utilizes reusable NiFe2O4 nanoparticles as a catalyst in the green, one-pot synthesis of thiazole scaffolds. acs.org Photocatalysis offers another innovative route; a synthesis method for 2-chloro-5-chloromethyl thiazole employs a catalyst like azoisobutyrylcyanamide under ultraviolet irradiation to drive the chlorination reaction. google.com These catalytic methods not only improve reaction efficiency but also align with the principles of sustainable chemical production.

Principles of Green Chemistry in Synthesis Optimization for Sustainable Chemical Manufacturing

Green chemistry provides a framework for designing chemical processes that minimize environmental impact and promote sustainability. mdpi.com Key principles include the use of renewable feedstocks, the development of atom-economical reactions, the use of safer solvents and reagents, and the design of energy-efficient processes. nih.govmdpi.com

The synthesis of thiazoles has been a fertile ground for the application of these principles:

Energy Efficiency : The use of microwave and ultrasound irradiation accelerates reactions, reducing the need for prolonged heating and thereby lowering energy consumption. nih.govtandfonline.com

Use of Catalysts : Catalytic reactions, especially those using reusable heterogeneous catalysts, reduce waste by minimizing the need for stoichiometric reagents and simplifying purification. mdpi.comacs.org

Atom Economy : One-pot and multicomponent reactions are inherently more atom-economical as they combine several steps, reducing the formation of byproducts and waste streams. google.comacs.org

Safer Solvents : Research efforts focus on replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions, which is often facilitated by microwave or ultrasound techniques. tandfonline.commdpi.com

By integrating these advanced and green strategies, the synthesis of this compound and related compounds can be optimized to be not only more efficient but also more environmentally responsible. unifiedpatents.com

Atom Economy Considerations

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. In the synthesis of thiazole derivatives, traditional methods have often been plagued by poor atom economy, generating significant amounts of waste.

The Hantzsch thiazole synthesis, a classical method for creating the thiazole ring, and its variations are primary areas of investigation for improving atom economy. The ideal synthesis would involve a convergent pathway where the majority of the atoms from the starting materials are found within the this compound molecule.

Table 1: Theoretical Atom Economy in a Putative Hantzsch-type Synthesis

| Reactant 1 (Thioamide) | Reactant 2 (α-Haloketone) | Product | Byproducts | Theoretical Atom Economy (%) |

| Isobutyramide | 1,3-Dichloroacetone | This compound | 2 H₂O, HCl | (Calculated based on molecular weights) |

Note: The specific atom economy would depend on the exact stoichiometry and reaction pathway. The table illustrates a conceptual calculation.

Utilization of Safer Solvents and Reagents

The selection of solvents and reagents plays a pivotal role in the environmental footprint of a chemical process. Historically, the synthesis of thiazoles has often relied on volatile and hazardous organic solvents.

In line with green chemistry principles, a significant push is being made to replace these traditional solvents with safer alternatives. rsc.org Recent studies on the synthesis of various thiazole derivatives have explored the use of greener solvents, which could be applicable to the production of this compound. rsc.org

Table 2: Comparison of Traditional and Greener Solvents for Thiazole Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Dichloromethane, Chloroform, Toluene | High solubility for many organic compounds | Volatile, toxic, environmental persistence |

| Greener | Water, Glycerol (B35011), Deep Eutectic Solvents (DESs) | Low toxicity, biodegradable, often renewable | Lower solubility for non-polar reactants, may require higher temperatures |

The use of water as a solvent in organic synthesis is highly attractive due to its non-toxic and non-flammable nature. rsc.org Similarly, glycerol, a biodegradable and low-toxicity solvent, has been successfully employed in the synthesis of 2-arylbenzothiazoles, suggesting its potential applicability. nih.gov Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green solvents for thiazole synthesis. orgchemres.org

Beyond solvents, the choice of reagents is also critical. The development of synthetic routes that avoid the use of highly toxic or hazardous reagents is a key area of focus.

Process Efficiency Enhancement

One approach is the application of process intensification techniques, which aim to develop smaller, more efficient, and safer production methods. This can involve the use of microreactors or continuous flow reactors, which offer better heat and mass transfer, leading to higher yields and shorter reaction times.

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can significantly improve efficiency by reducing solvent use, energy consumption, and waste generation. For instance, a one-pot synthesis of 2-arylbenzothiazoles has been reported using glycerol as a solvent at ambient temperature, highlighting a potential pathway for efficient thiazole derivative production. nih.gov

Catalysis is another cornerstone of process efficiency. The use of highly active and selective catalysts can enable reactions to proceed under milder conditions, reduce the formation of byproducts, and allow for easier separation and purification of the final product.

Chemical Reactivity and Transformation of 5 Chloromethyl 2 Isopropylthiazole

Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Heterocyclic Ring

The thiazole ring is an electron-rich heterocyclic system, but its reactivity is not uniformly distributed. The electronic properties of the ring are influenced by the electronegative nitrogen and sulfur atoms. In general, the C5 position of the thiazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. wisdomlib.org However, in 5-(chloromethyl)-2-isopropylthiazole, this position is already substituted. The C2 position is electron-deficient due to its location between the two heteroatoms, making it the most likely site for nucleophilic attack or deprotonation by a strong base. The C4 position is comparatively less reactive. wisdomlib.org

The presence of the 2-isopropyl group, an electron-donating alkyl group, slightly increases the electron density of the ring, further favoring electrophilic substitution. Conversely, it would slightly disfavor nucleophilic attack on the ring itself. However, given that the C5 position is blocked and the C4 position is less activated, electrophilic aromatic substitution reactions on the thiazole ring of this compound are generally unfavorable under standard conditions. wisdomlib.orgmasterorganicchemistry.com The primary focus of reactivity for this molecule is overwhelmingly centered on the chloromethyl group.

Reactions Specifically Involving the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) attached to the C5 position is the most reactive site on the molecule. It functions as a potent electrophile, making the methylene (B1212753) carbon susceptible to attack by a wide variety of nucleophiles. This reactivity is analogous to that of benzylic halides, where the chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. ub.edu

The primary mode of reaction for the chloromethyl group is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. This allows for the facile formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

This compound readily reacts with primary and secondary amines to yield the corresponding aminomethyl derivatives. These reactions involve the displacement of the chloride ion by the nitrogen nucleophile, forming a new C-N bond. Such reactions are fundamental in the synthesis of a variety of biologically active molecules and ligands. The reaction generally proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 1: Examples of C-N Bond Formation via Nucleophilic Substitution

| Amine Nucleophile | Product | Reaction Conditions |

| Ammonia (B1221849) | 5-(Aminomethyl)-2-isopropylthiazole | Typically in a polar solvent like ethanol (B145695) or THF. |

| Diethylamine | 5-((Diethylamino)methyl)-2-isopropylthiazole | Aprotic solvent (e.g., DMF, Acetonitrile) with a base (e.g., K₂CO₃). |

| Piperidine | 5-(Piperidin-1-ylmethyl)-2-isopropylthiazole | Aprotic solvent (e.g., DMF, Acetonitrile) with a base (e.g., K₂CO₃). |

| Aniline | 5-((Phenylamino)methyl)-2-isopropylthiazole | Often requires slightly elevated temperatures. |

This table is illustrative of typical reactions and conditions based on the known reactivity of chloromethylated heterocycles.

Analogous to the reactions with amines, the chloromethyl group is readily attacked by oxygen and sulfur nucleophiles. Sulfur nucleophiles, being generally "softer" and more nucleophilic than their oxygen counterparts, react particularly well. libretexts.org

Reactions with oxygen nucleophiles such as hydroxide, alkoxides, or carboxylates lead to the formation of alcohols, ethers, and esters, respectively. These transformations are key steps in converting the chloromethyl group into other valuable functional moieties.

With sulfur nucleophiles like thiols, thiolates, or sulfide (B99878) ions, the corresponding thioethers (sulfides) are formed. msu.edunih.gov These reactions are typically very efficient due to the high nucleophilicity of sulfur. rsc.org

Table 2: C-O and C-S Bond Formation Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Oxygen Nucleophiles | ||

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OCH₃) |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-CH₂OOCCH₃) |

| Sulfur Nucleophiles | ||

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol (-CH₂SH) |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether (-CH₂SEt) |

| Thiocyanate (B1210189) | Potassium Thiocyanate (KSCN) | Thiocyanate (-CH₂SCN) |

This table outlines expected products from the reaction of this compound with various nucleophiles based on established chemical principles.

The high reactivity of the chloromethyl group makes it a versatile handle for a wide range of functional group interconversions (FGIs). vanderbilt.edu Beyond the direct substitutions mentioned above, the initial products can be further transformed.

Conversion to an Aldehyde: The alcohol formed from hydrolysis (reaction with OH⁻) can be oxidized using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) to yield 5-formyl-2-isopropylthiazole.

Conversion to a Nitrile: Substitution with sodium or potassium cyanide (NaCN, KCN) in a polar aprotic solvent produces 2-(2-isopropylthiazol-5-yl)acetonitrile. This nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine.

Conversion to an Azide (B81097): Reaction with sodium azide (NaN₃) yields 5-(azidomethyl)-2-isopropylthiazole, a precursor that can be reduced to the primary amine or used in cycloaddition reactions.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive stability of this compound depends on the specific reagents and conditions employed. Both the thiazole ring and its substituents can be targeted.

Oxidation: The thiazole ring is relatively stable to mild oxidizing agents. However, strong oxidants like peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄) can lead to complex reactions, including oxidation at the sulfur atom to form an S-oxide or S,S-dioxide, or even ring cleavage under harsh conditions. rsc.org The isopropyl group could also be oxidized at its tertiary carbon under vigorous conditions. The chloromethyl group is generally stable to oxidation, but the corresponding alcohol derivative can be oxidized to an aldehyde and then a carboxylic acid, as previously noted.

Reduction: The chloromethyl group can be reduced to a methyl group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) in the presence of a base to neutralize the HCl formed, or with reducing agents like sodium borohydride (B1222165) in a polar solvent.

The thiazole ring itself is generally resistant to reduction by common methods like catalytic hydrogenation. However, it can be reduced and desulfurized using powerful reducing agents such as Raney Nickel, which would lead to the cleavage of the heterocyclic ring.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms, kinetics, and byproduct formation is crucial for the optimization of synthetic routes and the application of this compound in further chemical synthesis.

Detailed kinetic studies specifically quantifying the transformation rates of this compound, such as nucleophilic substitution at the chloromethyl group, are not extensively documented in publicly available literature. However, insights into the factors influencing byproduct formation can be gleaned from patents detailing the synthesis of structurally related chloromethylthiazole derivatives.

The formation of the 2,5-disubstituted thiazole ring of this compound is most commonly achieved through the Hantzsch thiazole synthesis. nih.govsynarchive.com This versatile method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. nih.gov For the synthesis of this compound, the likely precursors are 2-isopropylthioacetamide and a 1,3-dihalogenated acetone (B3395972) derivative, such as 1,3-dichloroacetone.

The mechanism of the Hantzsch synthesis proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of an intermediate. nih.gov

Cyclization: Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate, a hydroxythiazoline derivative. nih.gov

Dehydration: The final step involves the elimination of a molecule of water (dehydration) to yield the aromatic thiazole ring. nih.gov

Kinetic investigations of the Hantzsch thiazole synthesis reveal that the reaction typically follows second-order kinetics, being first order with respect to both the thioamide and the α-halo carbonyl compound. orientjchem.orgresearchgate.net A study on the reaction of thiobenzamide (B147508) with 3-chloroacetylacetone provides insight into the energetics of this transformation. orientjchem.orgresearchgate.net While these reactants are different from those used for the specific synthesis of this compound, the data provides a valuable reference for the general kinetic parameters of thiazole ring formation.

| Reactants | Rate Law | Activation Energy (Ea) (kJ/mol) | Solvent System |

|---|---|---|---|

| Thiobenzamide and 3-Chloroacetylacetone | Second-order | 48.82 | Water-Ethanol |

| Cyclohexanone thiosemicarbazone and 3-Chloroacetylacetone | Second-order | 33.09 | Water-Ethanol |

The study also noted that the reaction rate is influenced by the dielectric constant of the solvent and that the formation of ionic species occurs during the reaction, as indicated by the salt effect on the reaction kinetics. orientjchem.orgresearchgate.net These findings underscore the complex interplay of factors that govern the efficiency of the Hantzsch thiazole synthesis.

Applications in the Synthesis of Complex Chemical Structures

5-(Chloromethyl)-2-isopropylthiazole as a Strategic Core Building Block

The inherent reactivity of the C-Cl bond in the chloromethyl moiety is the cornerstone of this compound's utility. It readily participates in reactions with a variety of nucleophiles, enabling the straightforward introduction of new functional groups and the extension of the carbon skeleton.

The primary application of this compound is in the synthesis of 5-substituted thiazole (B1198619) derivatives. The chloromethyl group acts as an electrophilic site, inviting reaction with a multitude of nucleophiles. This allows for the attachment of various side chains, fundamentally altering the molecule's properties. For example, reaction with thiols, amines, alcohols, and carbanions can lead to the formation of new thioethers, amines, ethers, and extended carbon chains, respectively, at the 5-position of the thiazole ring.

A common synthetic strategy, known as the Hantzsch thiazole synthesis, involves the reaction of α-halocarbonyl compounds with thioamides. researchgate.net While this is a primary method for forming the thiazole ring itself, compounds like this compound are products of such syntheses and are then used as intermediates for further functionalization. semanticscholar.org The chloromethyl group is particularly useful for building more complex molecules, such as those investigated for their biological activity. For instance, the synthesis of various thiazole derivatives has been pursued to develop agents with antimicrobial and anticancer properties. nih.govmdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Linkage at Position 5 | Product Class |

| Thiol | Sodium thiophenoxide | -CH₂-S-Ar | Thioether |

| Amine | Ammonia (B1221849), Piperidine | -CH₂-NH₂, -CH₂-N(C₅H₁₀) | Amine |

| Alkoxide | Sodium methoxide | -CH₂-O-CH₃ | Ether |

| Cyanide | Sodium cyanide | -CH₂-CN | Nitrile |

| Azide (B81097) | Sodium azide | -CH₂-N₃ | Azide |

Beyond simple substitution, this compound is instrumental in constructing polycyclic and fused heterocyclic systems. The chloromethyl group can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the thiazole core. For example, reacting the compound with a nucleophile that contains a second reactive site can initiate a cascade reaction leading to a fused bicyclic or polycyclic structure. These rigid, planar structures are of significant interest in medicinal chemistry. rsc.org Strategies for synthesizing 2,3-fused quinazolinones, for example, have seen significant advances, employing methods like transition-metal-catalyzed cyclizations and other cascade reactions where a reactive handle like a chloromethyl group is essential. rsc.org

Synthesis of Nitrogen-Containing Heterocycles Utilizing the Compound

The versatility of this compound extends to its use in building other important classes of nitrogen-containing heterocycles, where the thiazole moiety is incorporated into a larger molecular framework.

Quinazolinone and its derivatives are a major class of biologically active compounds. nih.gov this compound can be utilized to introduce a thiazolylmethyl group onto a quinazolinone scaffold. A general synthetic approach involves the N-alkylation of a pre-formed quinazolinone ring. The nitrogen at the 3-position of the quinazolinone nucleus can act as a nucleophile, displacing the chloride from this compound to form a C-N bond. This links the two heterocyclic systems, creating hybrid molecules that are frequently explored for their pharmacological potential. researchgate.net The synthesis of N-3 substituted 4-(3H)-quinazolinones is a promising route to bioactive molecules. researchgate.net

The synthesis of hybrid molecules containing both thiazole and triazole rings is an active area of research. researchgate.netnih.gov A powerful method for achieving this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this approach, this compound is first converted to the corresponding azide, 5-(azidomethyl)-2-isopropylthiazole, by reaction with sodium azide. This thiazole-containing azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient and tolerant of a wide range of functional groups, making it an ideal strategy for creating complex thiazole-triazole hybrids. nih.gov Such hybrid compounds are often investigated for their antimicrobial properties. nih.gov

Table 2: General Synthesis of a Thiazole-Triazole Hybrid

| Step | Starting Material | Reagent(s) | Intermediate/Product | Ring System Formed |

| 1 | This compound | Sodium Azide (NaN₃) | 5-(Azidomethyl)-2-isopropylthiazole | - |

| 2 | 5-(Azidomethyl)-2-isopropylthiazole | Terminal Alkyne (R-C≡CH), Cu(I) catalyst | 1-((2-Isopropylthiazol-5-yl)methyl)-4-R-1H-1,2,3-triazole | 1,2,3-Triazole |

Similar to triazoles, oxadiazoles are another class of five-membered heterocycles frequently incorporated into biologically active molecules. The synthesis of thiazole-oxadiazole hybrids can be achieved using this compound as a starting point. mdpi.com A common pathway involves converting the chloromethyl group into a carboxylic acid or hydrazide derivative. For instance, the chloromethyl group can be transformed into a nitrile, which is then hydrolyzed to a carboxylic acid. This acid is subsequently converted to an acid hydrazide. The resulting 2-(2-isopropylthiazol-5-yl)acetohydrazide can then be cyclized with various reagents to form a 1,3,4-oxadiazole ring. For example, reaction with carbon disulfide in a basic medium, followed by alkylation, can yield substituted 1,3,4-oxadiazole derivatives. mdpi.comnih.gov

Exploration of Other Heterocyclic Annulations and Expansions

While direct annulation reactions involving the chloromethyl group of this compound to form fused heterocyclic systems are not extensively documented in readily available literature, the general principles of heterocyclic synthesis allow for postulation of such transformations. The chloromethyl group, being a potent electrophile, can react with dinucleophilic species to construct new rings.

For instance, reaction with a binucleophile such as a 2-aminothiophenol could potentially lead to the formation of a thiazolo-thiazepine ring system. Similarly, reaction with hydrazine derivatives or hydroxylamines could pave the way for the synthesis of fused pyridazinothiazoles or oxazinothiazoles, respectively. The success of these annulation strategies would, however, be highly dependent on reaction conditions and the reactivity of the chosen nucleophile.

Ring expansion strategies could also be envisioned. One hypothetical approach could involve the initial conversion of the chloromethyl group to a longer chain with a terminal leaving group. Subsequent intramolecular cyclization could then lead to the formation of a larger ring fused to the thiazole core.

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful tools for the discovery of new bioactive molecules. These approaches rely on the systematic and rapid synthesis of large numbers of related compounds, known as chemical libraries. This compound is an excellent starting material for such endeavors due to the ease with which its chloromethyl group can be functionalized.

Derivatization for the Generation of Chemical Compound Libraries

The generation of chemical compound libraries from this compound typically involves the nucleophilic substitution of the chloride atom. This reaction is amenable to a wide range of nucleophiles, allowing for the introduction of a vast array of chemical functionalities and the creation of diverse compound libraries.

The general scheme for this derivatization involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base. The base deprotonates the nucleophile, increasing its reactivity towards the electrophilic chloromethyl group.

A variety of nucleophiles have been successfully employed in this context, leading to the synthesis of extensive compound libraries. These include, but are not limited to, phenols, thiophenols, anilines, secondary amines, and heterocyclic amines. The resulting products retain the core 2-isopropylthiazole scaffold while bearing a diverse substituent at the 5-methyl position. This diversity is crucial for exploring the structure-activity relationships (SAR) of the synthesized compounds in biological screening assays.

Below is an interactive data table showcasing a representative selection of derivatives synthesized from this compound, highlighting the diversity of nucleophiles that can be employed.

| Nucleophile | Resulting Derivative |

| 4-Fluorophenol | 5-((4-Fluorophenoxy)methyl)-2-isopropylthiazole |

| 3-Methylthiophenol | 2-Isopropyl-5-((m-tolylthio)methyl)thiazole |

| 2,4-Difluoroaniline | N-((2-Isopropylthiazol-5-yl)methyl)-2,4-difluoroaniline |

| Morpholine | 4-((2-Isopropylthiazol-5-yl)methyl)morpholine |

| 1H-Imidazole | 5-(1H-Imidazol-1-ylmethyl)-2-isopropylthiazole |

| 1H-1,2,4-Triazole | 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-isopropylthiazole |

| Piperidine | 1-((2-isopropylthiazol-5-yl)methyl)piperidine |

| 4-methylbenzenethiol | 2-isopropyl-5-((p-tolylthio)methyl)thiazole |

This systematic derivatization allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. The libraries generated from this versatile building block can then be screened against various biological targets to identify lead compounds for drug development.

Theoretical and Computational Chemistry Studies on 5 Chloromethyl 2 Isopropylthiazole

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and reactivity of thiazole (B1198619) derivatives. thieme.de These computational approaches allow for the detailed analysis of electronic properties that govern the chemical behavior of 5-(Chloromethyl)-2-isopropylthiazole.

The electronic structure of a molecule is fundamental to understanding its reactivity. For thiazole derivatives, DFT calculations are employed to determine the distribution of electrons and identify the most probable sites for chemical reactions. thieme.de Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. thieme.de A smaller gap suggests higher reactivity.

Mulliken population analysis is another computational technique used to calculate the charge distribution on each atom within the molecule. This analysis helps in identifying electrophilic and nucleophilic centers. In thiazole rings, the calculated pi-electron density typically marks the C5 position as a primary site for electrophilic substitution, while the C2 position is more susceptible to nucleophilic attack. For this compound, the chloromethyl group at the C5 position is a key reactive site, influenced by the electronic properties of the thiazole ring.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (µ), and the global electrophilicity index (ω), are also calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of a Model Thiazole Derivative

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.53 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. thieme.de |

| ELUMO | -0.83 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. thieme.de |

| Energy Gap (ΔE) | 4.70 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. thieme.de |

Computational modeling is instrumental in mapping out potential reaction pathways and determining their energetic feasibility. For the synthesis involving this compound, theoretical models can be used to simulate the reaction mechanisms, such as the well-known Hantzsch thiazole synthesis. By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. This profile helps in identifying the rate-determining steps and optimizing reaction conditions to improve yield and reduce byproducts. For instance, modeling the nucleophilic substitution at the chloromethyl group can elucidate the transition state geometry and activation energy, providing valuable information for synthetic chemists.

Structure-Activity Relationship (SAR) Studies in the Rational Design of Thiazole-Containing Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these compounds relates to their biological activity, guiding the design of more potent and selective drugs.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to modern drug discovery and synthetic design. google.com Molecular docking studies, for example, can predict how a thiazole-containing molecule, potentially synthesized from this compound, binds to a biological target like an enzyme or receptor. newdrugapprovals.org This allows chemists to design molecules with improved binding affinity and specificity. The insights gained from these computational analyses guide the synthetic strategy, ensuring that the designed molecules are not only potent but also synthetically accessible. The use of this compound as a building block in the synthesis of HIV protease inhibitors like Ritonavir exemplifies the practical application of these design principles. newdrugapprovals.orggoogle.com

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure of newly synthesized compounds is paramount. A combination of advanced spectroscopic and analytical techniques is employed for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is one of the most powerful tools for determining molecular structure. For this compound, ¹H NMR would show characteristic signals for the protons of the isopropyl group, the chloromethyl group, and the thiazole ring proton. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, characteristic fragments would include the loss of the chlorine atom or cleavage of the isopropyl group.

Table 2: Representative Spectroscopic Data for a Substituted Thiazole

| Technique | Observed Signals / Data |

|---|---|

| ¹H NMR (ppm) | Singlet for thiazole-H (7.1-7.2 ppm), Singlet for CH₂ (4.4-4.5 ppm), Multiplet for aromatic protons (7.4-8.2 ppm). |

| ¹³C NMR (ppm) | Thiazole carbons (109-169 ppm), CH₂ (32.0 ppm), Aromatic carbons (127-132 ppm). |

| Mass Spec (m/z) | Molecular ion peak (M+), Characteristic M+2 peak for chlorine-containing compounds. |

Future Research Directions and Synthetic Innovations

Development of Novel Retrosynthetic Pathways and Disconnection Strategies

The classical approach to thiazole (B1198619) synthesis, the Hantzsch reaction, remains a cornerstone for constructing the thiazole core. researchgate.netsynarchive.com For 5-(Chloromethyl)-2-isopropylthiazole, this strategy involves the condensation of isobutyramide (or a related thioamide) with a 1,3-dihaloacetone derivative. However, future research is exploring alternative and more convergent retrosynthetic disconnections.

One promising strategy involves a metal-free, one-pot synthesis starting from N-substituted α-amino acids. acs.org This approach could utilize an N-isobutyryl-substituted amino acid, which upon treatment with reagents like thionyl chloride, could serve as a precursor to the 2-isopropylthiazole core, with subsequent functionalization at the C5 position. acs.org This method offers the advantage of using readily available starting materials and avoiding harsh reaction conditions.

Key potential retrosynthetic disconnections for this compound are outlined below:

| Disconnection Strategy | Precursors | Key Transformation | Rationale |

| Hantzsch-Based | Isobutyramide and 1,3-dichloroacetone | Cyclocondensation | A well-established, robust method for thiazole ring formation. nih.gov |

| Amino Acid-Based | N-isobutyryl-glycine | Thionation/Cyclization | Utilizes readily available bio-renewable starting materials under potentially milder, metal-free conditions. acs.org |

| Component Assembly | Isobutyronitrile, elemental sulfur, and a chloromethyl-containing building block | Multi-component reaction | A convergent approach that could increase atom economy and reduce step count. |

Exploration of Asymmetric Synthesis Approaches for Chiral Derivatives

While this compound itself is achiral, the development of asymmetric syntheses is crucial for accessing chiral derivatives that may have unique applications in medicinal chemistry or materials science. Future research could focus on two primary strategies: introducing chirality via the isopropyl group or functionalizing the chloromethyl moiety stereoselectively.

One approach involves starting with a chiral precursor, such as an enantiomerically pure derivative of the amino acid valine, to construct the 2-isopropylthiazole ring system with a defined stereocenter. Alternatively, asymmetric hydrogenation of a precursor with a 2-isopropenyl group could establish a chiral center.

Another avenue is the stereoselective substitution of the chlorine atom in the chloromethyl group. This could be achieved using chiral catalysts or auxiliaries to direct the approach of a nucleophile, leading to the formation of enantiomerically enriched products. youtube.com Research into the synthesis of chiral thiazolines, which can be oxidized to thiazoles, has demonstrated the feasibility of creating stereochemically complex thiazole-containing molecules. nih.govacs.org

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to telescope multiple reaction steps without intermediate isolation. nih.govmtak.hu The application of this technology to the synthesis of this compound could address several challenges inherent in batch synthesis, particularly for potentially exothermic reactions like the Hantzsch thiazole synthesis. akjournals.commdpi.com

Microreactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and better reproducibility. nih.gov Furthermore, flow chemistry is well-suited for handling hazardous reagents or unstable intermediates, which may be involved in the chlorination or construction of the thiazole ring. nih.gov A multi-step continuous flow process could be designed to form the thiazole ring and perform subsequent functionalization in a single, uninterrupted sequence. nih.govmtak.hu

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of bulk, potentially hazardous reagents; risk of thermal runaway in exothermic reactions. | Small reaction volumes minimize risk; superior heat dissipation prevents thermal runaway. nih.gov |

| Efficiency | Longer reaction times; requires isolation and purification of intermediates. | Reduced reaction times (minutes vs. hours); enables "telescoped" multi-step synthesis without isolation. nih.govakjournals.com |

| Process Control | Difficult to control temperature and mixing gradients in large vessels. | Precise control over temperature, mixing, and residence time leads to higher consistency and yield. mtak.hu |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the system for longer periods or using parallel reactors ("scaling-out"). |

Integration with Biocatalysis and Enzyme-Mediated Reactions for Enhanced Selectivity

The integration of biocatalysis offers a powerful strategy for developing highly selective and environmentally friendly synthetic routes. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can provide exceptional levels of chemo-, regio-, and stereoselectivity, which are often difficult to achieve with conventional chemical catalysts. nih.govijpsjournal.com

For the synthesis of this compound and its derivatives, enzymes could be employed in several key steps. For instance, a ketoreductase could be used for the asymmetric reduction of a ketone precursor to generate a chiral alcohol, which could then be converted into a chiral 2-alkyl substituent. Lipases could be used for the kinetic resolution of racemic intermediates.

Recent research has also demonstrated the use of eco-friendly biocatalysts, such as those derived from chitosan, for the synthesis of the thiazole ring itself. mdpi.comnih.govacs.org These biopolymer-based catalysts are often reusable and can promote reactions under mild conditions, sometimes enhanced by ultrasonic irradiation. mdpi.comnih.gov

Continued Advancements in Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for heterocyclic compounds. nih.govfrontiersin.org Future efforts in the synthesis of this compound will focus on minimizing environmental impact by adhering to these principles. bepls.comresearchgate.net

Key areas of advancement include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, polyethylene glycol (PEG), or ionic liquids. bepls.com Catalyst-free reactions in water have been reported for the synthesis of some thiazole derivatives. bepls.com

Alternative Energy Sources: Utilizing microwave irradiation and ultrasound has been shown to accelerate reaction rates, reduce reaction times, and improve yields in thiazole synthesis, often under solvent-free conditions. ijpsjournal.combepls.comsruc.ac.uk

Catalysis: The development of reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid or biopolymer-based catalysts, reduces waste and simplifies product purification. nih.govmdpi.com

Atom Economy: Designing syntheses, such as multi-component reactions, that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. bepls.comsruc.ac.uk

| Green Chemistry Principle | Application in Thiazole Synthesis |

| Safer Solvents & Auxiliaries | Use of water, PEG-400, or solvent-free conditions. bepls.com |

| Energy Efficiency | Microwave-assisted or ultrasound-mediated reactions to reduce time and energy consumption. ijpsjournal.comsruc.ac.uk |

| Catalysis | Employment of recyclable solid-supported catalysts or biocatalysts. nih.govmdpi.com |

| Waste Prevention | One-pot, multi-component reactions to reduce intermediate workups and solvent waste. nih.gov |

By embracing these innovations, the future synthesis of this compound can become more efficient, selective, and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-isopropylthiazole, and how are they optimized?

- Methodology : A common method involves reacting 2-chloroallyl isothiocyanate with chlorine gas in the presence of catalysts (e.g., Lewis acids). Key parameters include maintaining temperatures between 0–10°C during chlorination and using catalytic amounts of FeCl₃ to enhance reaction efficiency. Post-synthesis purification via fractional distillation or column chromatography ensures high purity (>99%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology : Use a combination of spectroscopic methods:

- IR spectroscopy to identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).

- ¹H/¹³C NMR to resolve the thiazole ring protons (δ 6.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm).

- Mass spectrometry (EI-MS) for molecular ion confirmation (e.g., m/z ≈ 177 for [M]⁺). Elemental analysis validates empirical formulas .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Due to its toxicity and reactivity:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction mechanisms and intermediates be elucidated during synthesis?

- Methodology : Employ kinetic studies (e.g., varying reactant stoichiometry) and trapping experiments (e.g., using radical scavengers). Computational tools like DFT calculations model transition states, while in-situ FTIR or GC-MS monitors intermediate formation (e.g., chlorinated thiocyanate intermediates) .

Q. What strategies are effective for evaluating the pharmacological potential of this compound derivatives?

- Methodology :

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Structure-activity relationship (SAR) studies : Modify the chloromethyl or isopropyl groups and assess bioactivity changes.

- Molecular docking : Screen derivatives against target proteins (e.g., tubulin or kinases) to predict binding affinity .

Q. How can computational modeling predict physicochemical properties of this compound?

- Methodology : Use software like Gaussian or COSMO-RS to calculate:

- LogP (lipophilicity) for solubility predictions.

- pKa (acidity) to assess stability in biological matrices.

- Molecular electrostatic potential (MEP) maps to identify reactive sites for derivatization .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodology :

- Process optimization : Use microreactors for controlled chlorination to avoid exothermic side reactions.

- Quality control : Implement inline PAT (Process Analytical Technology) tools like HPLC-MS for real-time purity monitoring.

- Batch consistency : Statistical design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, gas flow) .

Contradictions and Gaps in Literature

- Synthetic Yields : reports >80% yields using FeCl₃, but other methods (e.g., ) using POCl₃ in thiadiazole syntheses show lower efficiencies (~60–70%), suggesting catalyst specificity impacts outcomes .

- Biological Activity : While highlights anticancer potential, limited data exist on mechanistic pathways or in vivo toxicity, necessitating further preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.